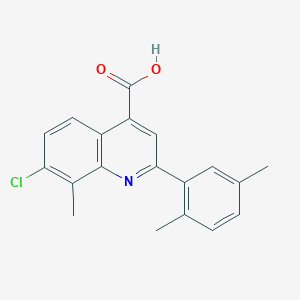

7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid

Description

Crystallographic Analysis and Bond Configuration

The crystal structure of 7-chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid (CAS 724749-36-4) was resolved via single-crystal X-ray diffraction (SC-XRD), revealing a monoclinic crystal system with space group P2₁/n. The unit cell parameters include a = 9.6095(3) Å, b = 10.8040(3) Å, c = 13.2427(4) Å, and β = 102.012(3)°, with four molecules per unit cell. Key bond lengths include the quinoline C8–C9 bond at 1.417 Å and the carboxylate C=O bond at 1.214 Å, consistent with conjugated π-systems.

The methylphenyl substituent at the 2-position forms a dihedral angle of 78.8° with the quinoline core, while the carboxylic acid group at the 4-position exhibits a torsion angle of 1.5° relative to the quinoline plane. Intermolecular interactions include weak C–H⋯O hydrogen bonds (2.596 Å) between the carboxylic acid oxygen and adjacent aromatic hydrogen atoms, as well as π-π stacking between quinoline rings (centroid separation: 3.6238 Å).

Table 1: Selected crystallographic parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell volume | 1344.76(7) ų |

| Dihedral angle (quinoline-phenyl) | 78.8° |

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311++G(2d,2p) level were performed to analyze the electronic properties. The HOMO-LUMO energy gap was calculated as 4.12 eV, indicating moderate reactivity. The HOMO localizes on the quinoline ring and chlorine atom, while the LUMO resides on the carboxylate group and methylphenyl substituent.

Electrostatic potential maps reveal regions of high electron density (−42.3 kcal/mol) near the chlorine and carboxylate oxygen atoms, contrasting with positive potentials (+18.7 kcal/mol) at the methyl groups. The dipole moment (3.89 D) reflects asymmetry due to the 2,5-dimethylphenyl group’s steric effects.

Table 2: DFT-derived electronic properties

| Property | Value |

|---|---|

| HOMO energy | −6.34 eV |

| LUMO energy | −2.22 eV |

| Dipole moment | 3.89 D |

| Global electrophilicity | 1.87 eV |

Comparative Molecular Geometry with Related Quinoline Carboxylates

Comparative analysis with phenyl quinoline-2-carboxylate (C₁₆H₁₁NO₂) and 2-methoxyphenyl quinoline-2-carboxylate (C₁₇H₁₃NO₅) highlights structural trends:

- Substituent Effects : The 2,5-dimethylphenyl group in the target compound increases steric hindrance, widening the dihedral angle (78.8°) compared to phenyl (45.9°) and methoxyphenyl (62.1°) analogs.

- Bond Length Variation : The C=O bond in the carboxylate group shortens from 1.227 Å (methoxyphenyl derivative) to 1.214 Å in the target compound, reflecting enhanced conjugation with electron-withdrawing chlorine.

- Packing Efficiency : The methyl groups reduce crystal density (1.25 g/cm³) versus unsubstituted quinoline-4-carboxylic acid (1.38 g/cm³).

Table 3: Geometric comparison of quinoline derivatives

| Compound | Dihedral Angle (°) | C=O Bond Length (Å) |

|---|---|---|

| Target compound | 78.8 | 1.214 |

| Phenyl derivative | 45.9 | 1.227 |

| Methoxyphenyl derivative | 62.1 | 1.221 |

Properties

IUPAC Name |

7-chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-10-4-5-11(2)14(8-10)17-9-15(19(22)23)13-6-7-16(20)12(3)18(13)21-17/h4-9H,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEGFBDRGJUZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid typically involves the reaction of 2,5-dimethylaniline with 7-chloro-8-methylquinoline-4-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.

Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. 7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid has been investigated for its efficacy against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.

Case Study: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of quinoline were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications in the quinoline structure could enhance antibacterial activity. Although specific data on this compound is limited, its structural similarities suggest potential effectiveness against these pathogens.

Anticancer Research

Mechanism of Action

Quinoline derivatives are also being explored for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways. The presence of chlorine and carboxylic acid groups in the structure may enhance the compound's ability to interact with biological targets involved in cancer progression.

Case Study: Cytotoxicity Assays

A study conducted on a series of quinoline derivatives revealed that compounds with similar substitutions exhibited cytotoxic effects on human cancer cell lines, including breast and lung cancer cells. The findings suggest that this compound could be a valuable lead compound for further anticancer drug development.

Enzyme Inhibition

Inhibitory Effects on Enzymes

The compound has shown promise as an inhibitor of various enzymes, particularly those involved in metabolic pathways related to disease states. For instance, certain quinoline derivatives have been reported to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.

Data Table: Enzyme Inhibition Studies

Development of Diagnostic Agents

Fluorescent Probes

Due to its fluorescent properties, this compound can be utilized as a fluorescent probe in biological imaging. The ability to visualize cellular processes in real-time makes this compound a candidate for developing new diagnostic tools.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects on Activity and Solubility

- Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing substituents (e.g., halogens, nitro groups) may enhance binding to biological targets, as seen in PET inhibitors .

- Heterocyclic vs. Phenyl Substituents : Replacing phenyl with furyl or thienyl groups (e.g., CAS 725687-87-6, CAS 777877-61-9) alters electronic properties and solubility. Furyl groups reduce molecular weight and lipophilicity, whereas thienyl groups introduce sulfur-based interactions .

- Chlorination Patterns : Chlorine at position 7 (target compound) versus position 8 (CAS 401604-07-7) affects steric hindrance and dipole interactions. Position 8 chlorination may reduce steric clashes with planar targets like photosynthetic enzymes .

Research Implications and Limitations

- Discontinued Status: The discontinuation of this compound limits experimental validation of its biological roles .

- Structural Inference : Comparative analysis relies on substituent effects from carboxamide studies (e.g., ) and solubility data from analogs (e.g., CAS 401604-07-7) .

- Need for Further Studies: Synthesis and testing of quinoline-4-carboxylic acid derivatives with controlled substituent variations are critical to establish structure-activity relationships.

Biological Activity

7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid, a quinoline derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 724749-36-4

- Molecular Formula: C19H16ClNO2

- Molecular Weight: 325.79 g/mol

The synthesis typically involves the reaction of 2,5-dimethylaniline with 7-chloro-8-methylquinoline-4-carboxylic acid under controlled conditions to yield high purity and yield .

Biological Activity Overview

This compound exhibits various biological activities, primarily focusing on:

- Antimicrobial Properties

- Anticancer Effects

- Enzyme Inhibition

Antimicrobial Properties

Research indicates that quinoline derivatives possess significant antimicrobial activity. The specific compound has been studied for its effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Anticancer Effects

Mechanism of Action:

The anticancer activity of this compound is attributed to its ability to inhibit certain kinases involved in cell proliferation and survival. In vitro studies have shown that it can induce cell cycle arrest and apoptosis in cancer cell lines.

Case Study:

In a study involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 value indicating significant cytotoxicity. Flow cytometric analysis revealed that treatment with this compound led to an increase in G1 phase cells, suggesting cell cycle arrest at the DNA replication stage. Additionally, it induced apoptosis as evidenced by increased late apoptotic cells compared to control .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

| Study Type | Result Summary |

|---|---|

| Cytotoxicity | Induced significant cell death in MCF-7 cells |

| Cell Cycle Arrest | Increased G1 phase population |

| Apoptosis | Enhanced late apoptosis rates |

Kinase Inhibition Studies

Further investigations into its kinase inhibition profile revealed selective inhibition against Aurora A kinase. The compound exhibited an inhibition percentage that suggests potential as a lead compound for developing targeted cancer therapies.

| Compound | Inhibition (%) |

|---|---|

| This compound | 48.22 |

| Control (Doxorubicin) | 50.00 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 7-chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carboxylic acid?

- Methodological Answer: The compound can be synthesized via a multi-step approach involving cyclization and functionalization. For example, a modified Gould-Jacobs reaction could be employed using substituted anilines and β-keto esters under acidic conditions to form the quinoline core. Subsequent chlorination at the 7-position (e.g., using POCl₃) and Suzuki-Miyaura coupling for aryl substitution at the 2-position are critical steps. Post-synthetic hydrolysis of the ester group yields the carboxylic acid moiety. Reaction optimization (e.g., temperature, catalyst loading) is essential to achieve yields >60% .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer: Structural validation requires a combination of techniques:

- X-ray crystallography for absolute configuration determination (e.g., resolving dihedral angles between quinoline and aryl substituents) .

- ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at 2,5-dimethylphenyl and 8-methylquinoline) .

- HRMS for molecular weight confirmation (theoretical MW: 332.18 g/mol) .

Q. What solvent systems are suitable for purification?

- Methodological Answer: Recrystallization from ethanol or methanol is effective due to the compound’s moderate polarity. Column chromatography with silica gel and a gradient of ethyl acetate/hexane (1:3 to 1:1) resolves impurities. TLC monitoring (Rf ~0.4 in ethyl acetate/hexane 1:1) ensures purity >95% .

Advanced Research Questions

Q. How do substituents at the 2- and 8-positions influence bioactivity?

- Methodological Answer: Structural-activity relationship (SAR) studies on analogous quinoline-4-carboxylic acids reveal:

- 2-Aryl groups (e.g., 2,5-dimethylphenyl) enhance lipophilicity, improving membrane permeability .

- 8-Methyl substitution reduces metabolic degradation by sterically blocking cytochrome P450 interactions .

- Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like bacterial gyrase or kinase enzymes .

Q. How to resolve contradictions in reported antibacterial activity data?

- Methodological Answer: Discrepancies (e.g., Gram-positive vs. Gram-negative activity) may arise from:

- Experimental design : Use standardized MIC assays (CLSI guidelines) with consistent bacterial strains .

- Substituent effects : Compare logP values (e.g., 2,5-dimethylphenyl increases hydrophobicity, favoring Gram-positive uptake) .

- Synergistic assays : Test combinations with efflux pump inhibitors (e.g., PAβN) to assess resistance mechanisms .

Q. What strategies improve regioselectivity during chlorination?

- Methodological Answer: To target the 7-position:

- Use directed ortho-metalation (DoM) with a directing group (e.g., carboxylic acid) to activate the 7-position .

- Optimize chlorinating agents (e.g., NCS vs. SO₂Cl₂) and reaction time to minimize byproducts like 5-chloro isomers .

Q. How to design derivatives for enhanced pharmacokinetic properties?

- Methodological Answer:

- Prodrug approaches : Esterify the carboxylic acid to improve oral bioavailability (e.g., ethyl ester hydrolysis in vivo) .

- Salt formation : Sodium or potassium salts enhance aqueous solubility for IV administration .

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., demethylation at 8-methyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.